

InChI Key for 3-Methyl-2-(4-methylphenyl)morpholine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Methyl-2-(4-methylphenyl)morpholine
Cat. No.:	B3184309

[Get Quote](#)

An In-depth Technical Guide to **3-Methyl-2-(4-methylphenyl)morpholine** For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Methyl-2-(4-methylphenyl)morpholine**, a synthetic psychoactive substance of the substituted phenylmorpholine class. Also known as 4-Methylphenmetrazine (4-MPM), this compound is a structural analog of phenmetrazine and has been identified as a designer drug.^{[1][2]} This guide consolidates key data on its chemical properties, synthesis, and pharmacological activity, intended for use in research and drug development contexts.

Chemical and Physical Properties

3-Methyl-2-(4-methylphenyl)morpholine is characterized by a morpholine ring substituted with a methyl group at the 3-position and a 4-methylphenyl (p-tolyl) group at the 2-position. Key identifiers and properties are summarized below.

Property	Value	Source
IUPAC Name	3-methyl-2-(4-methylphenyl)morpholine	[3]
Synonyms	4-Methylphenmetrazine, 4-MPM, Mephenmetrazine, PAL-747	[1] [2] [3] [4]
Molecular Formula	C ₁₂ H ₁₇ NO	[3]
Molecular Weight	191.27 g/mol	[3] [5]
InChIKey (Free Base)	NWNCIXFIIDVRKE-UHFFFAOYSA-N	[3]
InChIKey (HCl Salt)	OBGIRQYHDJUBRJ-UHFFFAOYSA-N	[6] [7]
CAS Number (Free Base)	1094649-71-4	[3]
CAS Number (HCl Salt)	1998216-41-3	[7] [8]
Appearance (HCl Salt)	Crystalline solid	[6]

Pharmacological Profile: Monoamine Transporter Activity

4-MPM functions as a non-selective releaser of monoamines.[\[1\]](#) Its primary mechanism of action involves the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased extracellular concentrations of these neurotransmitters.[\[1\]](#)[\[9\]](#) Its potent activity at the serotonin transporter suggests potential entactogenic effects, similar to MDMA, which distinguishes it from its ortho- and meta- positional isomers that exhibit more traditional stimulant properties.[\[4\]](#)[\[10\]](#)

The in vitro pharmacological data, determined using assays in rat brain synaptosomes, are presented below.[\[1\]](#)[\[9\]](#)

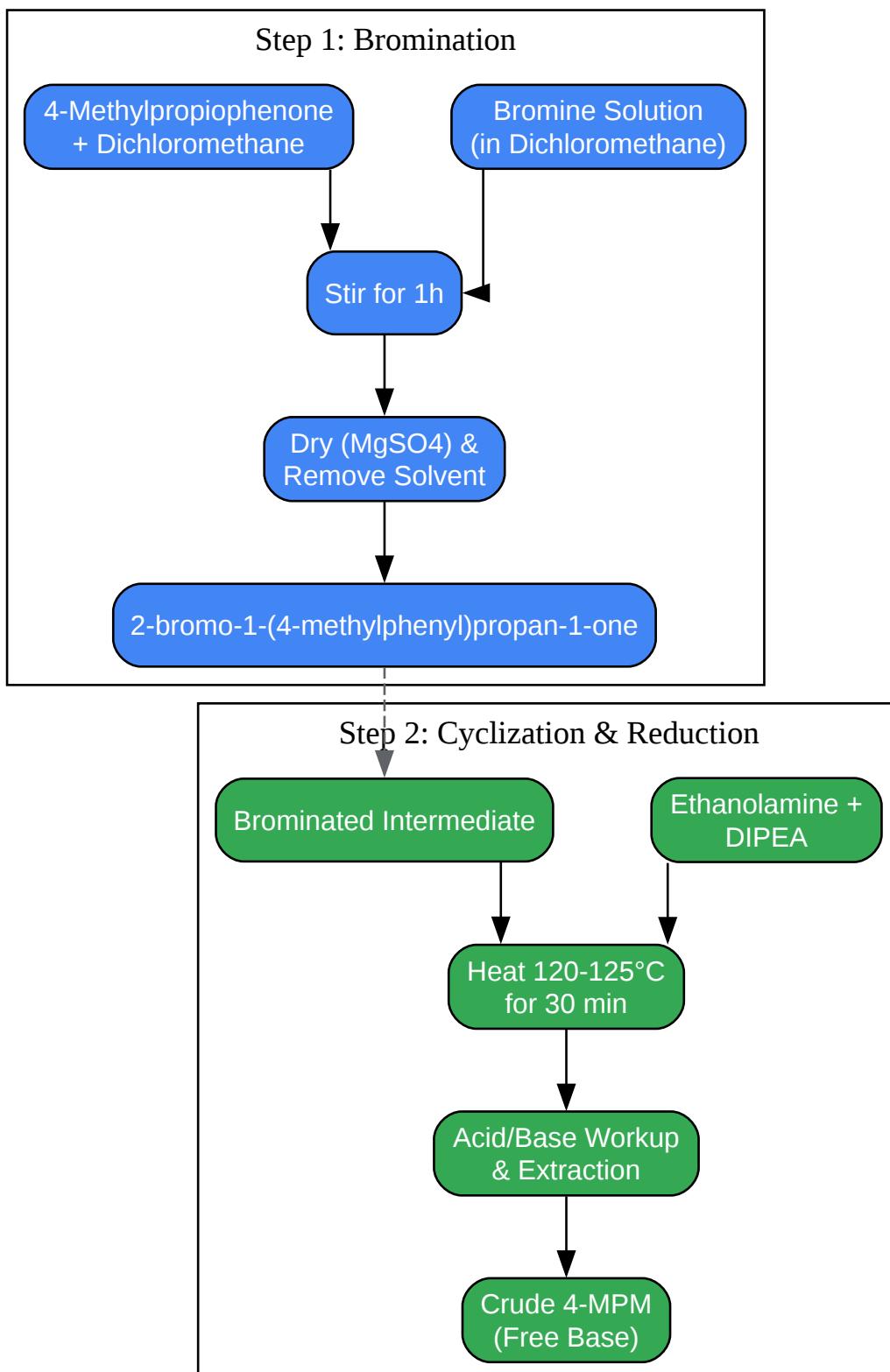
Transporter	Uptake Inhibition IC ₅₀ (nM)	Substrate Release EC ₅₀ (nM)
Dopamine (DAT)	1926	227
Norepinephrine (NET)	1933	62
Serotonin (SERT)	408	86

Data sourced from
[Grokikipedia](#)^[1]

Experimental Protocols

Chemical Synthesis of 3-Methyl-2-(4-methylphenyl)morpholine (4-MPM)

The following protocol is adapted from the synthesis described by McLaughlin et al. (2018).^[4]


Step 1: Bromination of 4-Methylpropiophenone

- Dissolve 4-methylpropiophenone (27 mmol, 4.0 g) in dichloromethane (26 mL).
- Slowly add a solution of bromine (27 mmol, 4.37 g, 1.4 mL) in dichloromethane (26 mL) to the stirred solution.
- Continue stirring the mixture for 1 hour at room temperature.
- Dry the reaction mixture with anhydrous magnesium sulfate (MgSO₄).
- Remove the solvent under vacuum to yield 2-bromo-1-(4-methylphenyl)propan-1-one as a colorless oil (yield: 20 mmol, 4.5 g).

Step 2: Cyclization and Reduction

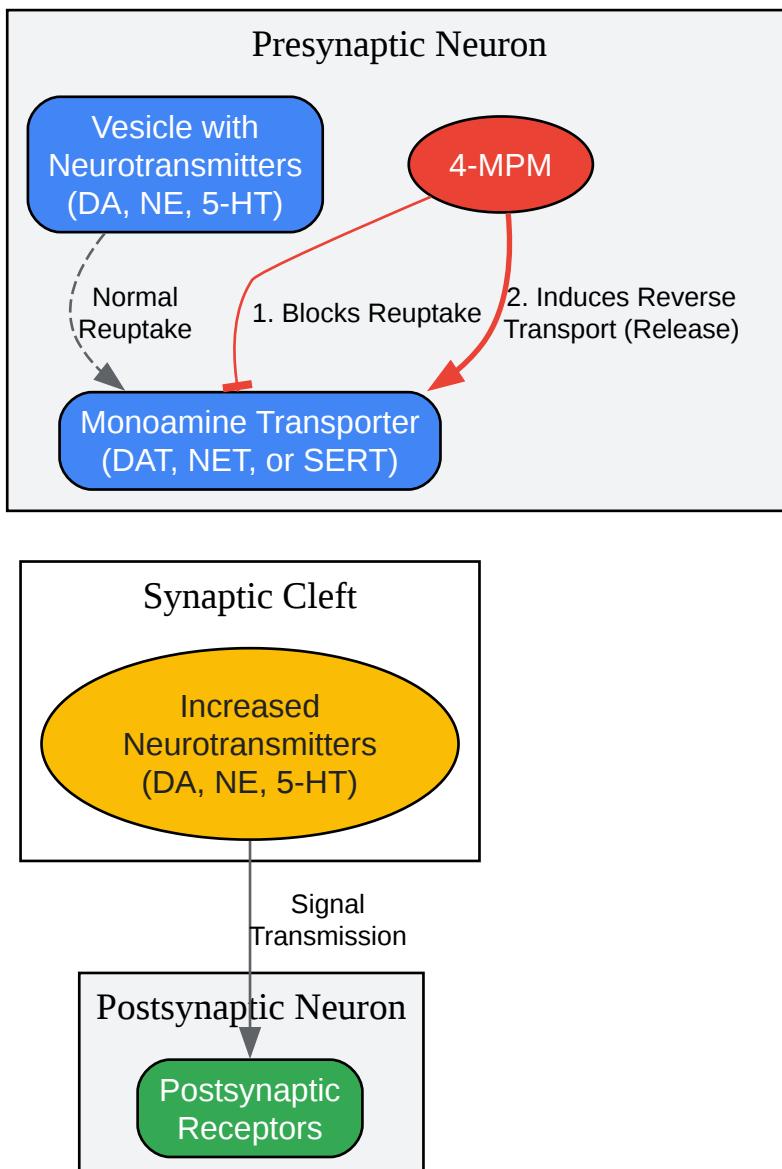
- Combine a portion of the resulting oil (0.295 g, 1.3 mmol), ethanolamine (1.38 mmol, 0.084 g), and N,N-diisopropylethylamine (5.12 mmol, 0.672 g) in a micro reaction vessel.
- Heat the mixture at 120-125 °C for 30 minutes.

- Allow the reaction to cool to room temperature.
- Pool the contents and partition between aqueous hydrochloric acid (2 M, 25 mL) and diethyl ether (25 mL).
- Wash the aqueous layer repeatedly with diethyl ether. Pool the aqueous fractions.
- Make the pooled aqueous fraction basic with aqueous sodium hydroxide (10 M).
- Extract the basic aqueous fraction with dichloromethane.
- Collect the organic extract, dry it with $MgSO_4$, filter, and remove volatiles under vacuum to yield the crude free base of 4-MPM.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 4-MPM.

In Vitro Monoamine Transporter Assay


This generalized protocol is based on the methods for assessing transporter inhibition and release in rat brain synaptosomes, as referenced in studies on 4-MPM.[9][10][11]

- **Synaptosome Preparation:** Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET) using standard differential centrifugation techniques.
- **Uptake Inhibition Assay:**
 - Pre-incubate synaptosomes with varying concentrations of 4-MPM or a vehicle control.
 - Initiate uptake by adding a low concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
 - Incubate for a short period at 37°C.
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters to remove unbound radioligand.
 - Quantify the trapped radioactivity using liquid scintillation counting.
 - Calculate IC₅₀ values by fitting the concentration-response data to a sigmoid curve.
- **Release Assay:**
 - Pre-load synaptosomes by incubating them with a radiolabeled monoamine substrate.
 - Wash the synaptosomes to remove excess extracellular radioligand.
 - Initiate release by adding varying concentrations of 4-MPM or a vehicle control.
 - After a set incubation period, pellet the synaptosomes by centrifugation.
 - Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter).

- Calculate release as a percentage of total radioactivity.
- Determine EC₅₀ values from the concentration-response curves.

Visualization of Proposed Mechanism of Action

4-MPM interacts with presynaptic monoamine transporters. It acts as both a reuptake inhibitor (blocker) and a substrate (releaser), leading to a significant increase in the concentration of neurotransmitters in the synaptic cleft. This dual action is responsible for its stimulant and potential entactogenic effects.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of 4-MPM at the monoamine synapse.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. [grokipedia.com](#) [grokipedia.com]
- 2. 4-Methylphenmetrazine - [Wikipedia](#) [en.wikipedia.org]
- 3. 4-Methylphenmetrazine | C12H17NO | CID 43169333 - [PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - [PMC](#) [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methylphenmetrazine | C12H17NO | CID 54673867 - [PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Methyl-2-(4-methylphenyl)morpholine hydrochloride | 1496165-49-1 | [Benchchem](#) [benchchem.com]
- 7. [caymanchem.com](#) [caymanchem.com]
- 8. [biosynth.com](#) [biosynth.com]
- 9. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. - [Drugs and Alcohol](#) [drugsandalcohol.ie]
- 10. [researchgate.net](#) [researchgate.net]
- 11. Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - [PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [InChI Key for 3-Methyl-2-(4-methylphenyl)morpholine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3184309#inchi-key-for-3-methyl-2-4-methylphenylmorpholine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com